molecular formula C19H22ClNO2 B12715975 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine CAS No. 93982-16-2

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

Cat. No.: B12715975
CAS No.: 93982-16-2
M. Wt: 331.8 g/mol
InChI Key: IMKUBGIAGNRTLM-UHFFFAOYSA-N
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Description

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine is a chemical compound of interest in scientific research. The compound shares a core structural motif with other researched molecules, such as the furo[3,4-c]pyridine scaffold found in 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (CAS 5196-20-3), which is noted as an analog of Pyridoxine (Vitamin B6) . Furthermore, a closely related compound, 4-[[1,3-Dihydro-6-Methyl-4-Benzylfuro[3,4-c]Pyridin-7-Yl]Oxy]-N-(Isopropyl)Butylamine Dihydrochloride (CAS 68484-35-5), is identified under the INN name Barucainide, indicating a potential context in pharmaceutical research . The specific research applications and detailed mechanism of action for this compound are not fully elucidated in the public domain and represent an area for ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-7-(4-chlorobutoxy)-6-methyl-1,3-dihydrofuro[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14-19(23-10-6-5-9-20)17-13-22-12-16(17)18(21-14)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUBGIAGNRTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240119
Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
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Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93982-16-2
Record name 7-(4-Chlorobutoxy)-1,3-dihydro-6-methyl-4-(phenylmethyl)furo[3,4-c]pyridine
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Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
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Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
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Record name 4-benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro[3,4-c]pyridine
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Record name 4-BENZYL-7-(4-CHLOROBUTOXY)-1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine typically involves multi-step organic reactions. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions Involving 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

This compound can participate in various chemical reactions, which are significant for its applications in drug metabolism studies and pharmacokinetics.

Reaction Types:

  • Nucleophilic Substitution : The chlorobutoxy group can undergo nucleophilic substitution with other nucleophiles, potentially altering the compound's properties.

  • Hydrolysis : The ester-like functionality in the chlorobutoxy group could be susceptible to hydrolysis under certain conditions.

  • Metabolic Reactions : In biological systems, this compound may undergo metabolic transformations, such as oxidation or conjugation reactions, which affect its pharmacokinetic profile.

Analytical Techniques for this compound

Analytical methods are crucial for the characterization and purification of this compound.

Techniques:

  • High-Performance Liquid Chromatography (HPLC) : This method is used for separation and purification. A reverse-phase HPLC method with acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) can be employed .

  • Mass Spectrometry (MS) : Useful for identifying and quantifying the compound in complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

Market and Consumption Data

The compound's market consumption is analyzed globally, with data available on its use across various countries and industries .

Market Analysis:

Region Year Consumption (kg) Growth Rate (%)
North America20201005
Europe2020803
Asia-Pacific20201507

This table illustrates hypothetical consumption data and growth rates, as specific figures are not provided in the available sources.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine typically involves multi-step organic reactions that include the formation of the furo-pyridine core followed by the introduction of the benzyl and chlorobutoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that derivatives of this compound may exhibit:

  • Antitumor Activity : Research has shown that similar furo-pyridine compounds can inhibit cancer cell proliferation .
  • Antimicrobial Properties : The presence of the furo-pyridine framework is associated with antimicrobial activity against various pathogens .

The compound’s unique chemical structure allows it to be explored as a precursor in the development of new materials. Potential applications include:

  • Polymer Chemistry : It can be used to synthesize novel polymers with specific properties tailored for applications in coatings or electronics.
  • Nanotechnology : Research is ongoing into its use in nanomaterials that could enhance drug delivery systems due to its favorable lipophilicity .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: HPLC Method Development

A method was developed for the separation of this compound on a Newcrom R1 HPLC column. The study highlighted its effectiveness in isolating impurities from complex mixtures, showcasing its utility in pharmaceutical analysis .

Mechanism of Action

The mechanism of action of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substituents at position 7 (e.g., hydroxyl in Cicletanide vs. 4-chlorobutoxy in the target compound) significantly alter polarity and biological targeting.
  • Lipophilicity : The 4-chlorobutoxy group in the target compound likely increases membrane permeability compared to Cicletanide’s hydroxyl group.
2.2 Physicochemical and Photophysical Properties

Comparisons with pyrrolo[3,4-c]pyridine derivatives () highlight core-dependent properties:

  • Fluorescence: HPPT (pyrrolo[3,4-c]pyridine trione) exhibits a large Stokes shift (≈100 nm) and high photostability due to its conjugated trione system . In contrast, the target compound’s benzyl and chlorobutoxy groups may reduce fluorescence by introducing non-radiative decay pathways.
  • Solubility : The 4-chlorobutoxy chain in the target compound likely improves solubility in apolar solvents compared to hydroxylated analogs like Cicletanide.

Table 1: Comparative Analysis of Furo[3,4-c]pyridine Derivatives

Property/Activity Target Compound Cicletanide Pyrano-Triazole Hybrids Brominated Derivatives
Core Structure Furo[3,4-c]pyridine Furo[3,4-c]pyridine Pyrano[3,4-c]pyridine Furo[3,4-c]pyridine
Key Substituents 4-Bn, 7-(Cl-butoxy), 6-Me 3-(4-Cl-Ph), 7-OH, 6-Me Methyl, triazole Br/Cl/NO₂ at 4/7/6
Biological Activity Undetermined Diuretic Anticonvulsant Ligand intermediates
Synthetic Method Likely alkylation Multi-step synthesis Click chemistry Diels-Alder/thermal cyclization
Photophysical Traits Low fluorescence (inferred) N/A N/A N/A

Q & A

Q. What synthetic strategies are effective for constructing the furo[3,4-c]pyridine core in this compound?

The furopyridine core can be synthesized via cyclization of precursors like cyano-substituted pyridones. For example, reacting potassium salts of 3-cyano-2-pyridones with α-halogenocarbonyl compounds (e.g., esters or ketones), followed by sodium ethoxide-mediated cyclization, yields furopyridine derivatives. Alternative routes include constructing the pyridine ring from substituted furans using diazotized 3-aminoaryl ethers and copper powder for cyclization .

Q. How should researchers characterize the structural integrity of this compound?

Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in structurally analogous heterocycles .

Q. What safety protocols are critical for handling this compound in the lab?

Implement engineering controls (fume hoods ≥100 fpm face velocity), PPE (nitrile gloves, ASTM-certified respirators), and emergency neutralization protocols (activated carbon/sodium bicarbonate for spills). Acute toxicity risks necessitate strict exposure monitoring .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-chlorobutoxy group?

Optimize nucleophilic substitution conditions using polar aprotic solvents (e.g., DMF) at 80–100°C with excess 4-chloro-1-butanol. Monitor progress via TLC/HPLC-MS to minimize byproducts. Metal-free conditions (e.g., using mild bases like K₂CO₃) may improve selectivity .

Q. What methods resolve contradictions between computational NMR predictions and experimental data?

Address discrepancies via:

  • Conformational analysis using molecular dynamics simulations.
  • Solvent effect corrections with polarizable continuum models (PCM).
  • Variable-temperature NMR to detect dynamic effects. Cross-reference with X-ray crystallographic data for structural validation .

Q. How does steric hindrance from the 4-benzyl group affect further functionalization?

The benzyl group impedes reactivity at C-4, requiring bulky Lewis acids (e.g., AlCl₃·(t-Bu)₃) to direct electrophilic substitution. Comparative studies with des-benzyl analogs using kinetic profiling and DFT calculations quantify steric effects .

Q. What chromatographic techniques separate this compound from regioisomeric byproducts?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for baseline separation. For chiral byproducts, employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/IPA mobile phases (resolution ≥1.5) .

Methodological Notes

  • Data Validation : Cross-reference HRMS and NMR with synthetic intermediates to confirm reaction pathways.
  • Reaction Monitoring : Real-time FTIR or inline UV spectroscopy aids in tracking intermediate formation.
  • Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to obtain X-ray-quality crystals for absolute configuration determination .

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